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Methyl 4-(3-aminoprop-1-en-1-yl)benzoate

Cat. No.: B13481822
M. Wt: 191.23 g/mol
InChI Key: ZDCIXLNTNYRJCV-NSCUHMNNSA-N
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Description

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This benzoate ester derivative features both an amino group and an alkene group in its propenyl chain, making it a versatile building block in organic synthesis and medicinal chemistry research. The amine functionality allows for further derivatization, such as amide bond formation or salt generation, while the conjugated system may be of interest in the development of compounds with specific electronic or structural properties. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, including potential pharmacologically active agents. For example, structurally similar 4-(3-aminoprop-1-yl)aminoquinoline analogues have been investigated for their role as modulators in targeted protein degradation pathways, highlighting the research value of such chemical scaffolds in drug discovery . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a cosmetic, drug, or household product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B13481822 Methyl 4-(3-aminoprop-1-en-1-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-[(E)-3-aminoprop-1-enyl]benzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8,12H2,1H3/b3-2+

InChI Key

ZDCIXLNTNYRJCV-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CN

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCN

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 3 Aminoprop 1 En 1 Yl Benzoate and Analogues

Strategies for the Construction of the Vinylic Benzoate (B1203000) Core

The formation of the vinylic benzoate core is a critical step in the synthesis of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate. This is often achieved through powerful carbon-carbon bond-forming reactions, primarily catalyzed by transition metals.

Transition-Metal Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck reaction is a cornerstone in the synthesis of arylated allylamines. rsc.orgrsc.org This palladium-catalyzed reaction allows for the selective monoarylation of free allylamines with aryl iodides, proving to be a general method applicable to primary, secondary, and tertiary amines. rsc.orgrsc.org A significant advantage of this approach is the compatibility with unprotected amines, which circumvents the need for protection and deprotection steps that can interfere with the properties of the target molecules. digitellinc.com

However, challenges in controlling stereoselectivity can arise due to competing reaction pathways. For instance, the arylation of allylamines can proceed through a C-H activation pathway, leading to cis-addition products, or a Mizoroki-Heck pathway, resulting in trans-addition products. The use of mono-protected amino acid (MPAA) ligands has been shown to prevent the aggregation of palladium nanoparticles, thereby favoring the C-H activation route and allowing for the selective synthesis of cis-arylated allylamines. nih.gov

Reaction Catalyst System Key Features Stereoselectivity Control
Mizoroki-Heck ArylationPd(OAc)2 with additivesAllows for linear arylation of N,N-diprotected allylamines with aryl chlorides, yielding γ-arylated products. researchgate.netExcellent regio- and stereocontrol. researchgate.net
Amine-directed Mizoroki-HeckPalladium catalystEnables selective monoarylation of free allylamines using aryl iodides. rsc.orgrsc.orgCan be influenced by catalyst speciation and ligands. nih.gov

Palladium-catalyzed carbonylation reactions offer another versatile route to the vinylic benzoate core. These reactions can introduce a carbonyl group that can be subsequently converted to the desired ester and amine functionalities. For instance, vinyl tosylates can undergo palladium-catalyzed alkoxycarbonylation and aminocarbonylation to yield esters and amides, respectively. nih.gov This method is applicable to a variety of ketone and aldehyde derived vinyl tosylates and is compatible with a range of primary, secondary, and tertiary alcohols, as well as primary and secondary amines. nih.gov

A plausible synthetic sequence could involve the carbonylation of a suitable vinyl precursor to form a methyl ester, followed by a separate amination step. Alternatively, a tandem, one-pot synthesis approach could be employed, combining a Heck reaction with an oxidative amination to construct the desired framework efficiently.

Condensation and Addition Reactions in Prop-1-en-1-yl Chain Formation

Condensation reactions provide a classical yet effective method for constructing the prop-1-en-1-yl chain. For example, the condensation of 1,1-bisdialkylaminoethenes with aromatic aldehydes can yield the corresponding trans-cinnamoyl amides. rsc.org These reactions can be tailored to produce specific isomers, such as the formation of 5-arylpenta-cis-2,trans-4-dienoyl dialkylamides from 1,1-bisdialkylamino-1,3-dienes and aromatic aldehydes. rsc.org

Addition reactions, particularly those involving radical-chain mechanisms, also play a role in the formation of aromatic ring systems and their side chains. The reaction of vinylacetylene with a propargyl radical, for instance, can lead to the formation of resonance-stabilized radicals that are precursors to larger aromatic hydrocarbons. researchgate.net

Esterification and Amine Functionalization of Precursors

The final steps in the synthesis often involve the esterification of a carboxylic acid precursor and the introduction or modification of the amine group. Esterification of benzoic acid derivatives can be achieved using various methods, including catalysis with solid acids like zirconium metal catalysts fixed with titanium. mdpi.com This method allows for the direct condensation of benzoic acid and methanol (B129727). mdpi.com

Amine functionalization can be accomplished through several routes. For example, methyl 4-(aminomethyl)benzoate can be prepared by the esterification of 4-(aminomethyl)benzoic acid. google.com Alternatively, direct amidation of activated esters or other precursors can be employed. The synthesis of salicylamides from 4H-benzo[d] rsc.orgdigitellinc.comdioxin-4-one derivatives by treatment with primary amines at room temperature is an example of such a transformation. nih.gov

Stereoselective Synthesis of (E)-Methyl 4-(3-aminoprop-1-en-1-yl)benzoate

The stereochemistry of the double bond in the prop-1-en-1-yl chain is a crucial aspect of the synthesis. Achieving high stereoselectivity for the (E)-isomer is often a key objective. As mentioned earlier, the Mizoroki-Heck reaction, when properly controlled, can provide excellent stereocontrol. researchgate.net The choice of catalyst, ligands, and reaction conditions can significantly influence the stereochemical outcome.

For instance, in the context of palladium-catalyzed functionalization of allylamines, the formation of trans-substituted products is often favored through the Heck-type reaction pathway, which can be promoted by the in situ formation of palladium nanoparticles. nih.gov By carefully managing the catalyst speciation, it is possible to direct the reaction towards the desired (E)-isomer.

Method Key Reagents/Catalysts Stereochemical Outcome Notes
Mizoroki-Heck ReactionPd(OAc)2, additivesPredominantly (E)-isomerExcellent regio- and stereocontrol with N,N-diprotected allylamines. researchgate.net
Condensation Reaction1,1-bisdialkylaminoethenes, aromatic aldehydestrans-cinnamoyl amidesA classical approach to forming the (E)-double bond. rsc.org

Control of Olefin Geometry in C-C Bond Formation

The geometry of the prop-1-en-1-yl linkage is a critical aspect of the molecular architecture of this compound. Control over the E/Z configuration of this double bond is paramount in synthetic design. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a premier method for achieving high stereoselectivity in olefination. youtube.com

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of analogues of the target compound, this would typically involve the reaction of a suitable phosphonate (B1237965) with an aromatic aldehyde. youtube.comorganic-chemistry.org Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. youtube.com The reaction's stereochemical outcome can be influenced by the nature of the phosphonate reagent and the reaction conditions.

For instance, the reaction of an appropriate phosphonate with methyl 4-formylbenzoate (B8722198) would be a plausible route to the carbon skeleton of the target molecule. The use of unstabilized or semi-stabilized ylides in Wittig-type reactions could also be employed, though often with less predictable stereochemical control compared to the HWE reaction.

Conversely, achieving the (Z)-isomer with high selectivity often requires modified conditions. The Still-Gennari modification of the HWE reaction, which utilizes electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF), is a powerful strategy for selectively producing (Z)-olefins. youtube.com

Table 1: Comparison of HWE Variants for Olefin Synthesis

Reaction Variant Typical Reagents Predominant Isomer Key Features
Standard HWE Triethyl phosphonoacetate, NaH (E)-alkene High (E)-selectivity, good yields. youtube.com
Still-Gennari Modification Bis(2,2,2-trifluoroethyl) phosphonate, KHMDS, 18-crown-6 (Z)-alkene High (Z)-selectivity, useful for less stable isomers. youtube.com

Enantioselective Approaches to Chiral Analogues

While this compound itself is not chiral, the introduction of substituents on the propylene (B89431) chain can create chiral centers, leading to enantiomerically distinct analogues. The synthesis of such chiral allylic amines is a significant area of research. nih.govscispace.com

Several catalytic asymmetric methods can be envisioned for the synthesis of these chiral analogues:

Transition Metal-Catalyzed Allylic Amination: Iridium and rhodium-based catalysts have been successfully employed in the enantioselective synthesis of chiral allylic amines. For example, π-allyliridium-C,O-benzoate complexes have been used as catalysts for enantioselective allylic amination. nih.gov Similarly, CpXRh(III)-catalyzed enantioselective intermolecular carboamination of 1,3-dienes represents another advanced strategy. acs.org

Organocatalytic Methods: Cooperative cation-binding catalysis has emerged as an efficient method for synthesizing chiral allylic amines. This approach has been used to obtain a range of chiral 2-nitroallylic amines with excellent enantioselectivities (up to >99% ee) through an asymmetric aza-Henry-like reaction. nih.govscispace.combohrium.com

These methodologies provide pathways to access enantioenriched building blocks that could be incorporated into the synthesis of chiral analogues of this compound.

Derivatization Strategies for this compound

The functional groups of this compound—the primary amine, the methyl ester, and the aromatic ring—offer multiple handles for chemical modification, allowing for the synthesis of a diverse library of analogues.

Chemical Modifications at the Amine Functionality

The primary amine is a versatile functional group for derivatization. Standard reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a robust method for introducing a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides.

Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones is a more controlled method for producing secondary or tertiary amines.

Derivatization for Analysis: For analytical purposes, primary amines are often derivatized to enhance their detectability. Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives, and dansyl chloride. libretexts.orgnih.gov

Table 2: Common Derivatizing Agents for Primary Amines

Reagent Functional Group Introduced Purpose
Benzoyl Chloride Benzamide General derivatization, protection. nih.gov
Dansyl Chloride Dansyl amide Fluorescence labeling for detection. nih.gov
o-Phthalaldehyde (OPA) Isoindole derivative Fluorescence labeling for detection. libretexts.orgnih.gov

Transformations Involving the Ester Group

The methyl ester group can be transformed into a variety of other functional groups:

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidification will yield the corresponding carboxylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group. libretexts.org

Aminolysis: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is typically slower than the acylation of amines with acyl chlorides. libretexts.orgchemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol (the hydroxymethyl group). Use of milder, more sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. libretexts.org

Grignard Reaction: Reaction with an excess of a Grignard reagent (R-MgX) will convert the ester into a tertiary alcohol, with the addition of two R groups from the Grignard reagent. libretexts.org

Modifications of the Aromatic Ring System

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). The ester group is a deactivating, meta-directing group. wikipedia.orgmasterorganicchemistry.com Therefore, electrophilic substitution reactions will primarily occur at the position meta to the ester.

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. youtube.com

Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) results in the introduction of a halogen atom.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not effective on strongly deactivated rings like methyl benzoate.

These derivatization strategies allow for systematic modification at each of the key functional regions of the molecule, enabling the generation of a wide array of analogues for further study.

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 3 Aminoprop 1 En 1 Yl Benzoate

Reactivity Profiling of the Terminal Amine Group

The terminal primary amine group in Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is a key center for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Nucleophilic Addition Reactions and Mechanistic Pathways

The nucleophilic nature of the terminal amine allows it to readily participate in addition reactions with electrophilic species. A prominent example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form imines through a nucleophilic addition-elimination mechanism.

The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is often unstable and undergoes subsequent dehydration to yield the stable imine product. The reaction is generally reversible and often requires acidic or basic catalysis to proceed at a reasonable rate.

Table 1: Illustrative Nucleophilic Addition Reaction of this compound with Benzaldehyde

ReactantProductReaction Conditions
This compoundMethyl 4-(3-(benzylideneamino)prop-1-en-1-yl)benzoateAcid catalyst (e.g., p-toluenesulfonic acid), Toluene, Reflux
Benzaldehyde

Amide and Salt Formation Dynamics

The basicity of the amine group facilitates its reaction with acids to form ammonium (B1175870) salts. This is a straightforward acid-base reaction where the amine nitrogen gets protonated.

Furthermore, the nucleophilic character of the amine enables it to react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction, a nucleophilic acyl substitution, is a cornerstone of organic synthesis. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl derivative, followed by the elimination of a leaving group (e.g., chloride). This process is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct. Modern methods also allow for the direct coupling of carboxylic acids and amines using various coupling reagents. rsc.orgresearchgate.netdntb.gov.uafishersci.fi

Table 2: Representative Amide and Salt Formation Reactions

ReactantProductReagent/Conditions
This compoundMethyl 4-(3-acetamidoprop-1-en-1-yl)benzoateAcetyl chloride, Triethylamine, Dichloromethane
This compoundMethyl 4-(3-ammonioprop-1-en-1-yl)benzoate chlorideHydrochloric acid, Diethyl ether

Examination of the Alkene Moiety's Reactivity

The alkene functional group in this compound, being part of a conjugated system with the benzene (B151609) ring, exhibits its own unique reactivity profile.

Electrophilic Addition Mechanisms

The double bond of the alkene can act as a nucleophile and undergo electrophilic addition reactions. For instance, the reaction with halogens (e.g., bromine) would proceed via a cyclic halonium ion intermediate, which is then opened by the halide ion to give the dihalogenated product. The regioselectivity of the addition of unsymmetrical electrophiles, such as hydrogen halides, would be expected to follow Markovnikov's rule, with the electrophile adding to the carbon atom of the double bond that is less substituted.

Cycloaddition Reactions and Pericyclic Processes

The alkene moiety can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene can act as a dienophile. However, given the substitution pattern, its reactivity as a dienophile might be modest. Another important class of cycloaddition is the 1,3-dipolar cycloaddition, where the alkene can react with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. nih.govresearchgate.net

Table 3: Potential Cycloaddition Reaction

Reaction TypeReactantPotential Product
[4+2] CycloadditionButadieneSubstituted cyclohexene (B86901) derivative
1,3-Dipolar CycloadditionBenzonitrile oxideSubstituted isoxazoline (B3343090) derivative

Olefin Metathesis and Related Transformations

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. researchgate.netsigmaaldrich.commerckmillipore.com The alkene in this compound could potentially undergo cross-metathesis with other olefins, leading to the formation of new carbon-carbon double bonds and the synthesis of more complex molecules. beilstein-journals.orgbeilstein-journals.org The success of such a reaction would depend on the choice of catalyst and reaction conditions to favor the desired cross-metathesis product over homodimerization.

Ester Group Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of the methyl ester group in this compound are expected to proceed through well-established acyl substitution pathways.

Ester Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester would be protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule would form a tetrahedral intermediate. The elimination of methanol (B129727) would then yield the corresponding carboxylic acid, 4-(3-aminoprop-1-en-1-yl)benzoic acid.

In basic conditions, the hydrolysis would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The subsequent elimination of a methoxide (B1231860) ion, which would then be protonated by the newly formed carboxylic acid, would drive the reaction to completion.

Transesterification: This process would involve the substitution of the methoxy (B1213986) group with a different alkoxy group. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction can be catalyzed by either an acid or a base. The equilibrium of this reaction is typically controlled by the concentration of the reacting alcohol or by the removal of the methanol byproduct.

Intramolecular Cyclization Pathways and Rearrangement Processes

The presence of both an amino group and a conjugated system in this compound suggests the potential for intramolecular cyclization reactions. The specific pathways and the resulting products would be highly dependent on the reaction conditions, such as the presence of catalysts and the temperature.

One plausible pathway could involve the nucleophilic attack of the terminal amino group onto the α,β-unsaturated system. This Michael-type addition could lead to the formation of a cyclic intermediate, which could then undergo further reactions or tautomerization to yield a stable heterocyclic product. The regioselectivity of such a cyclization would be a key area for investigation.

Rearrangement processes for this molecule are not immediately obvious from its structure under typical conditions. However, under photochemical or high-energy thermal conditions, rearrangements involving the propenyl side chain or the aromatic ring could be envisioned, though such transformations would require specific and rigorous investigation to be confirmed.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic nature of substituents on the benzene ring would be expected to significantly influence the kinetics and thermodynamics of reactions involving this compound. This is a well-established principle in physical organic chemistry, often quantified by Hammett plots.

For reactions involving the ester group, such as hydrolysis, electron-withdrawing substituents on the aromatic ring would increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would be expected to slow down these reactions. The magnitude of this effect could be correlated with the Hammett substituent constant (σ) for each substituent.

In the context of intramolecular cyclization, the electronic effects of substituents would be more complex. They could influence both the nucleophilicity of the amino group and the electrophilicity of the conjugated system, potentially altering both the rate and the regiochemical outcome of the cyclization.

A hypothetical data table illustrating the expected trend for the hydrolysis rate constant (k) with different para-substituents is presented below. It is important to reiterate that this data is illustrative and not based on experimental findings for this specific compound.

Substituent (X)Hammett Constant (σp)Expected Relative Rate Constant (k_rel)
-OCH₃-0.27< 1
-CH₃-0.17< 1
-H0.001
-Cl0.23> 1
-NO₂0.78>> 1

Further empirical research is necessary to validate these theoretical predictions and to fully elucidate the rich chemistry of this compound.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Analysis of the chemical shifts (δ) would indicate the nature of the protons (aromatic, vinylic, aliphatic, etc.), while the coupling constants (J) would provide information about the connectivity and stereochemistry of the propene chain.

Expected ¹H NMR Data:

Aromatic Protons: Two distinct signals, likely doublets, in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring.

Vinylic Protons: Two signals in the vinylic region (approximately 5.0-7.0 ppm) for the protons on the carbon-carbon double bond, with their coupling constant indicating an E or Z configuration.

Aliphatic Protons: A signal corresponding to the methylene (B1212753) group adjacent to the amine.

Methyl Protons: A singlet for the methyl ester protons.

Amine Protons: A broad signal for the -NH₂ protons.

A hypothetical data table for the expected ¹H NMR spectrum is presented below.

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
~7.9d~8.02HAromatic (ortho)
~7.4d~8.02HAromatic (meta)
~6.5dt~15.0, 6.01HVinylic
~6.2d~15.01HVinylic
~3.9s-3HOCH₃
~3.4d~6.02HCH₂N
~1.5br s-2HNH₂

Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts would differentiate between sp², sp³, and carbonyl carbons.

Expected ¹³C NMR Data:

Carbonyl Carbon: A signal in the downfield region (~167 ppm) for the ester carbonyl.

Aromatic Carbons: Four signals in the aromatic region (~120-145 ppm).

Vinylic Carbons: Two signals in the olefinic region (~125-135 ppm).

Aliphatic Carbon: A signal for the methylene carbon adjacent to the amine.

Methyl Carbon: A signal for the methyl ester carbon.

A hypothetical data table for the expected ¹³C NMR spectrum is presented below.

Chemical Shift (ppm)Assignment
~167.0C=O
~145.0Aromatic C (ipso)
~135.0Vinylic CH
~130.0Aromatic CH
~128.0Aromatic CH
~125.0Aromatic C (ipso)
~125.0Vinylic CH
~52.0OCH₃
~45.0CH₂N

To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity within the aminopropenyl side chain and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for connecting the ester group, the benzene ring, and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, which would be instrumental in confirming the stereochemistry (E or Z) of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For Methyl 4-(3-aminoprop-1-en-1-yl)benzoate (C₁₁H₁₃NO₂), the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data:

Calculated Monoisotopic Mass: 191.09463 Da

Expected Ion: [M+H]⁺ with a measured m/z of ~192.1024

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a spectrum of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure.

Expected Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the ester group to form a benzoyl cation.

Fragmentation of the aminopropenyl side chain.

A hypothetical data table for the expected major fragments in a tandem MS experiment is presented below.

m/z (Fragment Ion)Proposed Structure/Loss
176.0711[M-CH₃]⁺
160.0762[M-OCH₃]⁺
132.0551[M-COOCH₃]⁺
118.0657[C₈H₈O]⁺
105.0340[C₇H₅O]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of "this compound".

The IR and Raman spectra of this compound display characteristic absorption bands that correspond to its distinct functional moieties. The primary amine (NH₂) group is identified by its N-H stretching vibrations, which typically appear in the 3300 to 3500 cm⁻¹ range. openstax.org A strong carbonyl (C=O) stretching band, characteristic of the ester group, is expected between 1735 and 1750 cm⁻¹ for a saturated ester. libretexts.org The presence of conjugation with the aromatic ring, however, is likely to shift this absorption to a slightly lower frequency, around 1715 to 1730 cm⁻¹. openstax.orglibretexts.org

The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czorgchemboulder.com The alkene C=C double bond typically shows a stretching vibration in the 1640-1680 cm⁻¹ range. libretexts.orgvscht.cz

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Primary Amine N-H Stretch 3300-3500 openstax.org
Ester (Conjugated) C=O Stretch 1715-1730 openstax.orglibretexts.org
Ester C-O Stretch 1000-1300 libretexts.org
Aromatic Ring C-H Stretch 3000-3100 vscht.czorgchemboulder.com
Aromatic Ring C=C Stretch 1400-1600 vscht.czmdpi.com
Alkene C=C Stretch 1640-1680 libretexts.orgvscht.cz
Alkene =C-H Stretch 3020-3100 libretexts.org

Variations in vibrational frequencies can offer insights into the molecule's conformation and intermolecular interactions. scilit.comresearchgate.net For instance, hydrogen bonding involving the primary amine can cause the N-H stretching bands to broaden and shift to lower wavenumbers. mdpi.com The precise position of the carbonyl stretch is also sensitive to the molecular conformation and interactions within the crystal lattice. scilit.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing valuable information about the conjugated π-electron system. libretexts.org

The principal chromophore in "this compound" is the extended conjugated system that includes the benzene ring, the prop-1-en-1-yl bridge, and the methyl benzoate (B1203000) group. This extensive conjugation results in strong absorption in the UV region due to π → π* electronic transitions. libretexts.orglibretexts.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced by this conjugation, leading to absorption at longer wavelengths compared to the individual, non-conjugated chromophores. libretexts.orgyoutube.com The amino group acts as an auxochrome, which can further shift the absorption maximum to a longer wavelength (a bathochromic shift).

The extent of conjugation is a primary determinant of the wavelength of maximum absorption (λmax). libretexts.org As the length of the conjugated system increases, the energy required for the π → π* transition decreases, resulting in a shift of λmax to longer wavelengths. libretexts.org

The polarity of the solvent can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. slideshare.netyoutube.com Conversely, for n → π* transitions, polar solvents can cause a hypsochromic (blue) shift. slideshare.netyoutube.com The interaction between the solute and solvent molecules can affect the energy levels of both the ground and excited states, thereby altering the absorption spectrum. sciencepublishinggroup.com

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of "this compound" would yield accurate atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. This would unambiguously determine the molecule's conformation, including the planarity of the conjugated system and the stereochemistry of the alkene double bond. Furthermore, the crystal packing analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, and potential π-π stacking of the aromatic rings, which govern the supramolecular architecture. researchgate.net

Determination of Solid-State Molecular Geometry and Conformation

Information not available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Information not available.

Applications of Methyl 4 3 Aminoprop 1 En 1 Yl Benzoate As a Synthetic Building Block

Utilization in Multi-Step Organic Synthesis

Due to a lack of specific examples in the scientific literature, the direct utilization of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate in multi-step organic synthesis is not well-documented.

There is no readily available research demonstrating the specific role of this compound as an intermediate in the construction of complex molecules.

While the molecular structure of this compound, featuring both an amino group and a vinyl benzene (B151609) moiety, suggests potential as a precursor for heterocyclic compounds, no specific studies have been found to corroborate this. For instance, a related compound, Methyl 4-(1H-benzimidazol-2-yl)benzoate, has been synthesized from a Schiff base of benzene-1,2-diamine, highlighting a pathway for forming benzimidazole (B57391) rings. nih.gov However, this does not directly involve the title compound.

Development of Functional Materials and Advanced Chemical Entities

There is no specific information available in the searched literature regarding the use of this compound in the development of functional materials or advanced chemical entities.

Strategies for Immobilization and Catalyst Design

No information could be found regarding the application of this compound in immobilization strategies or catalyst design.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C75-85%
AminationNH₃/MeOH, H₂O, RT80-90%
PurificationSilica gel chromatography (EtOAc/Hexane)83%

Basic: How is the purity and structural integrity confirmed experimentally?

Methodological Answer:
Purity is validated via HPLC (C18 column, MeOH/H₂O mobile phase) and TLC. Structural confirmation relies on ¹H/¹³C NMR (aromatic protons at δ 7.8–8.2 ppm, ester carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) (e.g., [M+H]⁺ calculated for C₁₁H₁₃NO₂: 192.1019, observed: 192.1021) . IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Advanced: What computational methods predict reactivity in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For example, Fukui indices identify electrophilic sites on the benzene ring, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to nucleophilic attack . Software like Gaussian or ORCA is used to optimize geometries and compute transition states .

Advanced: How can crystallography resolve stereochemical contradictions in derivatives?

Methodological Answer:
X-ray crystallography with SHELXL or SIR97 refines crystal structures to resolve ambiguities. For example, SHELXL’s least-squares refinement can distinguish between E/Z isomers of the propenyl group by analyzing bond lengths and angles . Challenges like poor crystal quality are mitigated by vapor diffusion crystallization (e.g., using DMSO/water mixtures) .

Q. Table 2: Crystallographic Parameters

ParameterValue (Example)Software
Space groupP2₁/cSHELXL
R-factor< 0.05SIR97
Resolution0.84 Å

Advanced: What strategies modulate biological activity via structural modifications?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances electrophilicity for enzyme binding .
  • Steric effects : Bulky groups on the propenyl chain reduce metabolic degradation (e.g., methyl vs. tert-butyl derivatives) .
  • Bioisosteric replacement : Replacing the ester with amide groups improves solubility and target affinity .

Basic: Which analytical techniques quantify this compound in complex matrices?

Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 column and ESI+ ionization achieves detection limits of 0.1 ng/mL . For biological samples, solid-phase extraction (SPE) using C18 cartridges removes interferents prior to analysis .

Advanced: How do reaction conditions influence regioselectivity?

Methodological Answer:

  • Temperature : Higher temperatures (80–100°C) favor thermodynamically stable products (e.g., para-substitution over ortho) .
  • Catalysts : Pd(OAc)₂ with bulky ligands (e.g., XPhos) directs coupling to less sterically hindered positions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, enhancing regioselectivity .

Advanced: What are the crystallographic challenges for this compound?

Methodological Answer:
Challenges include low crystal symmetry and weak diffraction due to flexible side chains. Solutions include:

  • Cryocooling : Reduces thermal motion, improving data resolution .
  • Twinned data refinement : SHELXL’s twin law feature models overlapping reflections .
  • High-flux synchrotron sources : Enhance data quality for small crystals (< 0.1 mm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.